

methyl nitrite preparation laboratory scale method

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Compound Focus: Methyl nitrite

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Methyl Nitrite Preparation Methods

The table below summarizes two primary methods for the laboratory-scale preparation of **methyl nitrite** gas.

Method	Key Reactants	Key Equipment	Scale	Primary Yield	Key Characteristics
In-situ Gas Generation [1]	Sodium nitrite, Methanol, Sulfuric acid	Two-neck flask, gas-dispersion tube, dropping funnel, ice bath	Multi-gram scale	Used in-situ for subsequent reactions	On-demand generation of gaseous MN; avoids storage hazards.
Liquid Condensation & Storage [2]	Sodium nitrite, Methanol, Sulfuric acid	Reaction vessel, condenser, low-temperature storage trap	Not specified	Not specified	Produces liquid MN for storage; requires low-temperature冷凝.

Method	Key Reactants	Key Equipment	Scale	Primary Yield	Key Characteristics
N₂O₃ Route [3]	Methanol, NO/NO ₂ mixture	Double-stirred reactor	Kinetic study	Not specified	Industrial relevance for ethylene glycol production; fast pseudo-first-order kinetics.

Detailed Experimental Protocols

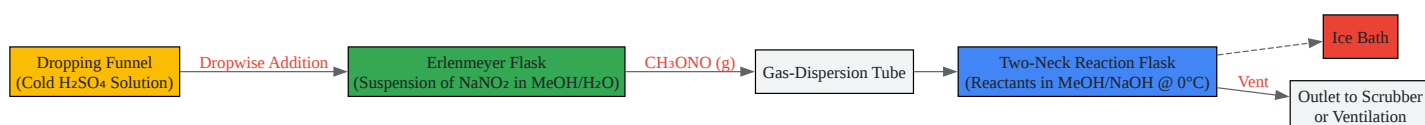
Protocol 1: In-situ Generation of Methyl Nitrite Gas

This method, adapted from *Organic Syntheses*, describes the continuous generation of **methyl nitrite** gas for immediate use in a subsequent reaction, such as the oximation of benzyl cyanide [1].

- **Reagents:**

- Sodium nitrite (NaNO₂), 83 g (1.2 mol) [1]
- Methanol (CH₃OH), 53 mL [1]
- Sulfuric acid (H₂SO₄), concentrated, 32 mL in 65 mL water [1]
- *Note: The reaction vessel contains a solution of 40.0 g (1.00 mol) of NaOH in 300 mL of methanol and 117 g (1.00 mol) of benzyl cyanide at 0°C.* [1]

- **Apparatus Setup:** The diagram below illustrates the apparatus for **methyl nitrite** generation and reaction.



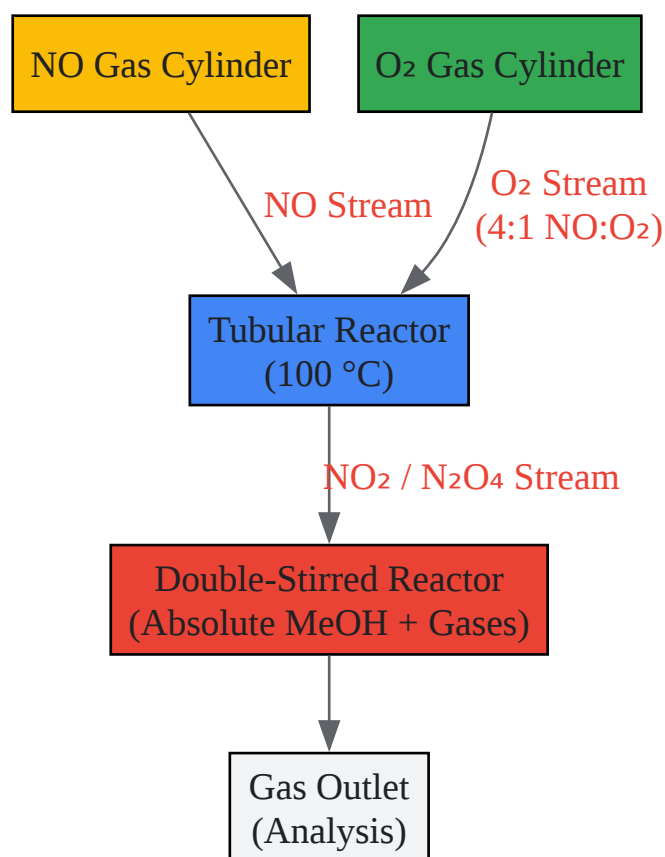
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- **Procedure:**
 - **Generate Methyl Nitrite:** Place a suspension of 83 g of sodium nitrite in a mixture of 53 mL of methanol and 50 mL of water in a 300 mL Erlenmeyer flask. Cool this flask in an ice bath [1].
 - **Introduce Gas to Reactor:** Connect this flask to the reaction vessel containing your substrate (e.g., the basic methanol solution of benzyl cyanide) using a gas-dispersion tube that extends below the surface of the liquid [1].
 - **Control Reaction Rate:** Add the cold, diluted sulfuric acid solution dropwise from the dropping funnel into the Erlenmeyer flask containing the nitrite suspension. **Control the addition rate so the temperature of the reaction vessel does not exceed 15°C.** [1].
 - **Complete the Reaction:** After the acid addition is complete (approximately 1 hour), continue stirring the reaction mixture for an additional 2 hours to ensure complete reaction [1].

Protocol 2: Synthesis via Dinitrogen Trioxide (N₂O₃)

This method involves the reaction of methanol with dinitrogen trioxide (N₂O₃), typically formed in situ from nitric oxide (NO) and nitrogen dioxide (NO₂) [3].

- **Reaction Principle:** The overall reaction is: $2 \text{CH}_3\text{OH (l)} + \text{N}_2\text{O}_3 \text{ (g)} \rightarrow 2 \text{CH}_3\text{ONO (g)} + \text{H}_2\text{O (l)}$ [3] The mechanism is a fast pseudo-first-order reaction, with the rate primarily dependent on the partial pressure of NO [3].
- **Apparatus Setup:** The workflow for this kinetic study involves precise gas mixing and a specialized reactor.



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- **Procedure Overview:**

- **Generate NO₂/N₂O₄:** Mix streams of NO and O₂ (at a 4:1 ratio) and pass them through an isothermal tubular reactor at 100°C to form nitrogen dioxide (NO₂) and dinitrogen tetroxide (N₂O₄) [3].
- **Absorb and React:** Introduce the resulting gas mixture into a double-stirred reactor containing absolute methanol. The N₂O₃ required for the reaction is effectively generated from NO and NO₂ within the system [3].
- **Kinetics:** The synthesis rate of **methyl nitrite** in this system is given by the kinetic equation [3]:
$$R_{mn} = 2 * P_{no} / (H_{no} * C_o) * \sqrt{(k * D_{no} * C_o)}$$
 where $k = 6.546 \times 10^9 \exp(-57416/RT)$.

Critical Safety & Handling Notes

Methyl nitrite is a **highly toxic and explosive compound**. All preparations must be conducted with extreme caution in a properly functioning fume hood.

- **Toxicity:** It is a toxic asphyxiant and a potent cyanotic agent that can cause methemoglobinemia. Appropriate gas-scavenging systems are mandatory [4].
- **Explosive Hazard:** **Methyl nitrite** is a heat-sensitive explosive and an oxidizing agent. Its sensitivity increases in the presence of metal oxides. It forms explosive mixtures with air and may decompose violently, even under refrigeration [4].
- **Storage Warning:** **The crude ester should be used promptly and not stored.** [5]. If liquid **methyl nitrite** is produced and condensed, the utmost care must be taken during storage, as the risk of explosion is significant [2] [4].
- **Acid-Free Product:** Traces of acid in the ester can facilitate decomposition and lead to violent explosions if heated. Ensure thorough washing and drying if the ester is isolated [5].

Discussion for Researchers

- **Method Selection:** For most laboratory syntheses where **methyl nitrite** is an intermediate, the **in-situ gas generation method (Protocol 1)** is preferred as it minimizes handling and storage of the pure compound [1]. The **N₂O₃ route (Protocol 2)** is of high industrial importance, particularly in the synthesis of dimethyl oxalate and ethylene glycol from syngas [3].
- **Conformers:** Note that at room temperature, **methyl nitrite** exists as a mixture of *cis* and *trans* conformers, with the *cis* conformer being more stable by approximately 3.13 kJ·mol⁻¹ [4].
- **Physical Properties:** **Methyl nitrite** is a yellow gas with a boiling point of approximately -12 °C and a melting point of -16 °C [4]. Its enthalpy of vaporization ($\Delta_{\text{vap}}H^\circ$) is 22.6 ± 0.2 kJ/mol [6].

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